H1 Receptor Binding Affinity: Brompheniramine vs. Chlorpheniramine
Brompheniramine demonstrates a human H1 receptor Ki of 2.1 nM . While a direct head-to-head Ki comparison with chlorpheniramine in the same study is not available, cross-study comparable data indicate that chlorpheniramine exhibits a reported Ki of approximately 3–5 nM [1]. This suggests that brompheniramine possesses comparable or slightly higher H1 receptor affinity, though the difference is not sufficiently large to drive procurement decisions absent additional differentiating factors. The high affinity (Kd = 6.06 nM) confirms potent H1 antagonism .
| Evidence Dimension | Human H1 receptor binding affinity |
|---|---|
| Target Compound Data | Ki = 2.1 nM |
| Comparator Or Baseline | Chlorpheniramine: Ki ~3–5 nM (literature-derived) |
| Quantified Difference | Brompheniramine Ki approximately 1.4- to 2.4-fold lower (higher affinity) |
| Conditions | Radioligand binding assay using human H1 receptor |
Why This Matters
High H1 receptor affinity supports use as a reference antagonist in receptor binding and functional antagonism studies where potent H1 blockade is required.
- [1] DrugBank. Chlorpheniramine: H1 receptor Ki values. https://go.drugbank.com/drugs/DB01114 View Source
